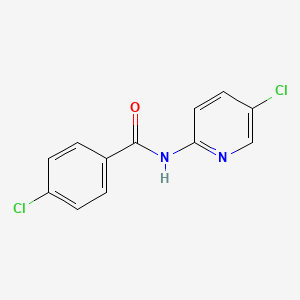

4-chloro-N-(5-chloropyridin-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-chloro-N-(5-chloropyridin-2-yl)benzamide” is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel thiourea derivative 2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide ligand (HL) and its transition metal complexes (ML2; M: Co2+, Ni2+ and Cu2+) were synthesized and characterized by elemental analysis, FTIR and 1H-NMR techniques .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques. For example, a novel thiourea derivative 2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide ligand (HL) was characterized by single-crystal X-ray diffraction method .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the reaction of 2-chlorobenzoyl chloride with KSCN in acetone was used for the synthesis of the HL .Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C13H9Cl2N3OS and its molecular weight is 326.2 .Scientific Research Applications

Transition Metal Complexes and Antioxidant Activities

- Transition Metal Complexes : A study highlighted the synthesis and characterization of a thiourea derivative related to 4-chloro-N-(5-chloropyridin-2-yl)benzamide and its transition metal complexes. These complexes were examined using techniques like FTIR, 1H-NMR, and X-ray diffraction. This research is crucial in understanding the structural and chemical properties of such complexes (Yeşilkaynak, 2016).

- Antioxidant Activities : The same study also explored the antioxidant activities of these complexes. They were screened using assays like DPPH and ABTS, indicating the compound's potential in antioxidative applications (Yeşilkaynak, 2016).

Potential in Cancer Therapy

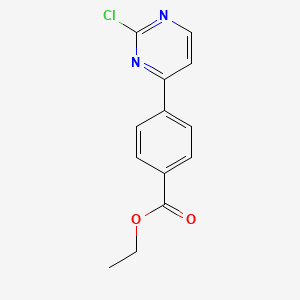

- RET Kinase Inhibition : Research on derivatives of 4-chloro-benzamides containing substituted heteroaryl rings, including a structure similar to this compound, showed promising results as RET kinase inhibitors for cancer therapy. These compounds exhibited moderate to high potency in inhibiting RET kinase activity, suggesting their potential as lead compounds in cancer treatment (Han et al., 2016).

Structural Characterization and Pharmaceutical Applications

- Structural Characterization : A study on a compound structurally related to this compound demonstrated the importance of characterizing such compounds using methods like X-ray diffraction, thermal analysis, and NMR spectroscopy. This is vital for understanding their structural properties and potential pharmaceutical applications (Yanagi et al., 2000).

Neuroleptic Activity

- Potential Neuroleptics : Benzamides, similar in structure to this compound, were investigated for their neuroleptic activity. These compounds were found to have inhibitory effects on certain stereotyped behaviors in rats, indicating their potential use as neuroleptics in psychiatric disorders (Iwanami et al., 1981).

Anti-Tubercular Applications

- Novel Anti-Tubercular Derivatives : Research on benzamide derivatives, related to this compound, showed significant in vitro anti-tubercular activity against Mycobacterium tuberculosis. These findings suggest the potential of such compounds in developing new anti-tubercular treatments (Nimbalkar et al., 2018).

Mechanism of Action

Future Directions

Future research could focus on the potential applications of “4-chloro-N-(5-chloropyridin-2-yl)benzamide” and similar compounds. For instance, thiourea derivatives have been found to be useful ligands for the potential determination of traces of the transition metals . They have also been studied as antitubercular, antibacterial, antifungal, anti-thyroidal and insecticidal properties .

properties

IUPAC Name |

4-chloro-N-(5-chloropyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O/c13-9-3-1-8(2-4-9)12(17)16-11-6-5-10(14)7-15-11/h1-7H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVRTIFRMROPFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2633072.png)

![3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2633075.png)

![Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2633077.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2633080.png)

![8-(4-fluorophenyl)-N-(3-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2633092.png)